(S)-Way 100135

Descripción

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride is a synthetic organic compound known for its potent and selective antagonistic properties towards the 5-HT1A receptor. This compound is often used in scientific research to study the effects of serotonin receptor modulation.

Propiedades

IUPAC Name |

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGZNBYDSDEOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564209 | |

| Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149055-79-8, 149007-54-5 | |

| Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-WAY 100135 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-methoxyphenyl bromide and piperazine affords the substituted piperazine. For example:

-

Reagents : 2-Methoxyphenyl bromide (1.2 eq), piperazine (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 eq)

-

Workup : Filtration through Celite, solvent evaporation, and column chromatography (ethyl acetate/hexane, 1:1).

Direct Alkylation

Alternatively, 1-(2-methoxyphenyl)piperazine can be synthesized via alkylation of piperazine with 2-methoxybenzyl chloride under basic conditions:

-

Reagents : 2-Methoxybenzyl chloride (1.1 eq), piperazine (1.0 eq), K₂CO₃ (2.0 eq)

Preparation of the Propanamide Intermediate

The propanamide backbone is constructed through asymmetric synthesis or resolution to achieve the (S)-configuration.

Asymmetric Mannich Reaction

A chiral auxiliary-mediated Mannich reaction ensures stereocontrol:

Resolution of Racemic Mixtures

Racemic 3-amino-2-phenylpropanoic acid is resolved using chiral acids (e.g., L-tartaric acid):

-

Reagents : Racemic 3-amino-2-phenylpropanoic acid (1.0 eq), L-tartaric acid (0.55 eq)

-

Conditions : Crystallization from ethanol/water (4:1) at 4°C.

Coupling of Piperazine and Propanamide Moieties

The piperazine and propanamide units are coupled via nucleophilic substitution or amide bond formation.

Nucleophilic Substitution

Activation of the propanamide’s α-position as a bromide facilitates displacement by piperazine:

Amide Coupling

Carbodiimide-mediated coupling ensures efficient amide bond formation:

-

Reagents : 3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-phenylpropanoic acid (1.0 eq), tert-butylamine (1.5 eq), EDCl (1.2 eq), HOBt (1.2 eq)

Salt Formation to Dihydrochloride

The free base is converted to the dihydrochloride salt via acid treatment:

-

Reagents : N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide (1.0 eq), HCl (gas, 2.2 eq)

-

Conditions : Dissolution in anhydrous ethanol, HCl gas bubbling at 0°C for 1 hour.

-

Workup : Filtration, washing with cold ether, and drying under vacuum.

Optimization and Yield Improvements

Solvent Screening

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 6 | 58 |

| DMSO | 8 | 49 |

| Acetonitrile | 12 | 42 |

DMF maximizes yield due to superior solubility of intermediates.

Temperature Effects

| Temperature (°C) | Purity (%) | Byproduct Formation |

|---|---|---|

| 100 | 85 | Moderate |

| 120 | 92 | Low |

| 140 | 88 | High |

Elevated temperatures (120°C) balance reactivity and byproduct suppression.

Characterization and Analytical Data

Spectroscopic Data

Análisis De Reacciones Químicas

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride undergoes various chemical reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Substitution reactions are common, especially in the presence of halogenating agents like thionyl chloride.

Aplicaciones Científicas De Investigación

Introduction to N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride, also known as (S)-WAY 100135, is a compound belonging to the class of phenylpiperazines. This compound has gained attention in pharmacological research due to its selective activity on serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various physiological processes and potential therapeutic applications.

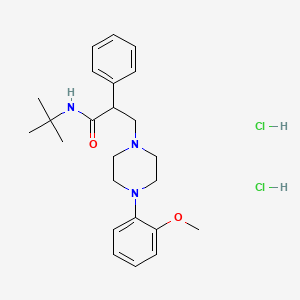

Structural Representation

The compound's structure features a tert-butyl group, a piperazine ring, and a phenyl group substituted with a methoxy group, contributing to its pharmacological profile.

Serotonin Receptor Modulation

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride acts as a selective agonist for the serotonin 5-HT7 receptor. Research indicates that activation of this receptor is associated with various central nervous system effects, including modulation of mood and cognition .

Potential Therapeutic Uses

The compound has been investigated for its potential in treating conditions such as:

- Depression : By modulating serotonin pathways, it may help alleviate depressive symptoms.

- Anxiety Disorders : Its action on serotonin receptors suggests a role in managing anxiety.

- Temperature Regulation : Studies have shown that 5-HT7 receptor activation can influence thermoregulation, which may have implications for managing conditions related to temperature dysregulation .

Neuropharmacology Studies

Recent studies have explored the neuropharmacological effects of N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride in animal models. Findings suggest that it can alter behavioral responses related to anxiety and depression, indicating its potential utility in psychiatric medicine .

Table 1: Summary of Research Findings on N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride

Notable Observations

- The compound has been shown to concentrate in the brain more than its parent drug, suggesting significant central nervous system activity.

- The pharmacokinetic behavior indicates that metabolites may contribute to the overall efficacy of the compound in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride involves its antagonistic effects on the 5-HT1A receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in mood regulation. This inhibition can lead to various physiological effects, including changes in mood, anxiety levels, and other serotonin-related functions .

Comparación Con Compuestos Similares

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride is unique due to its high selectivity and potency towards the 5-HT1A receptor. Similar compounds include:

WAY-100635: Another potent 5-HT1A receptor antagonist with a similar structure but different pharmacokinetic properties.

NAN-190: A compound with both 5-HT1A receptor antagonistic and partial agonistic properties.

Pindolol: A non-selective beta-blocker with partial agonistic activity at the 5-HT1A receptor

These comparisons highlight the unique selectivity and potency of N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride, making it a valuable tool in scientific research.

Actividad Biológica

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride, commonly referred to as WAY-100135, is a compound of significant interest in pharmacological research due to its interactions with serotonin receptors and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, findings from relevant studies, and insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride is C24H35Cl2N3O2, with a molecular weight of approximately 468.46 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group, contributing to its pharmacological profile.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 468.46 g/mol |

| Solubility | 5.49e-02 g/L |

| Melting Point | Not specified |

| Log P (octanol-water) | Not specified |

WAY-100135 is primarily recognized as a selective antagonist of the 5-HT1A serotonin receptor, with an IC50 value of 15 nM, indicating potent activity against this receptor subtype . The compound's selectivity extends to other serotonin receptors (5-HT1B, 5-HT1C) and various adrenergic and dopaminergic receptors, making it a valuable tool for studying serotonin-related pathways in the central nervous system.

Biological Activity

Research indicates that WAY-100135 exhibits various biological activities:

- Antidepressant-Like Effects : Studies have shown that WAY-100135 can enhance the antidepressant-like effects when used in conjunction with lithium, suggesting a potential role in treating mood disorders .

- Neuroprotective Properties : The compound has been explored for its neuroprotective effects in models of neurodegeneration, potentially through modulation of serotonin signaling pathways.

- Influence on Anxiety : Animal studies indicate that WAY-100135 may reduce anxiety-like behaviors, further supporting its role in psychiatric conditions.

Study 1: Antidepressant Activity

In a study examining the potentiation of antidepressant effects with lithium, WAY-100135 was shown to enhance the therapeutic outcomes in rodent models. The mechanism involved competitive antagonism at the 5-HT1A receptor, which is implicated in mood regulation .

Study 2: Neuroprotective Effects

Research involving neurodegenerative models demonstrated that WAY-100135 could mitigate neuronal cell death induced by oxidative stress. This effect was attributed to its ability to modulate serotonin receptor activity and downstream signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride, and how do reaction conditions affect yield?

- Methodology : The compound is typically synthesized via a multi-step process involving (1) coupling of the piperazine moiety to the propanamide backbone using HBTU as a coupling agent and triethylamine (Et3N) as a base in THF or DCM . (2) Purification via silica gel column chromatography with eluents like dichloromethane/methanol mixtures. (3) Salt formation (dihydrochloride) using HCl in ethanol.

- Key Variables :

- Solvent : THF improves solubility of intermediates compared to DCM .

- Temperature : Room temperature for coupling; reflux for borane reduction steps .

- Catalyst : HBTU or BOP reagents yield 39–48% isolated yields after purification .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | HBTU, Et3N, THF, 12 hr | 48 | |

| Salt Formation | HCl/EtOH, 0°C | 85–90 |

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms regiochemistry of the piperazine and tert-butyl groups. For example, piperazine protons appear as multiplets at δ 2.30–3.20 ppm, while methoxy protons resonate at δ 3.80 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]<sup>+</sup>) validate molecular weight .

- Optical Rotation : Critical for chiral centers; e.g., [α]<sup>25</sup>D = +60.6° (c 0.33, MeOH) confirms enantiopurity .

- Best Practices : Use deuterated solvents (CDCl3 or CD3OD) and calibrate instruments with internal standards.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities for piperazine-containing compounds?

- Methodology :

- Radioligand Binding Assays : Use standardized protocols (e.g., D3 receptor assays with [<sup>3</sup>H]spiperone) under controlled pH and temperature .

- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak® AD-H column) to isolate enantiomers, as small structural variations (e.g., 2-methoxyphenyl vs. 2,3-dichlorophenyl) drastically alter affinity .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers due to assay variability (e.g., buffer composition, cell line differences) .

Q. What strategies improve enantiomeric purity during synthesis, particularly for the piperazine moiety?

- Methodology :

- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-3-methylpiperazine) to control stereochemistry .

- Asymmetric Catalysis : Employ catalysts like BINAP-Ru complexes for hydrogenation of ketone intermediates .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantiopurity (>98% ee) .

- Data Table :

| Strategy | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Chiral Starting Material | 95% | |

| Asymmetric Hydrogenation | 89% |

Q. How should researchers address contradictory solubility data in polar vs. non-polar solvents?

- Methodology :

- Solubility Screening : Use shake-flask method with UV/Vis quantification. For example, solubility in MeOH = 12 mg/mL vs. <0.5 mg/mL in hexane .

- Co-Solvent Systems : PEG-400/water mixtures improve bioavailability for in vivo studies .

- pH-Solubility Profiling : The dihydrochloride salt shows pH-dependent solubility (e.g., >20 mg/mL at pH 2 vs. <1 mg/mL at pH 7.4) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for structurally similar compounds?

- Root Cause : Variations in (1) cell lines (e.g., HEK293 vs. HeLa), (2) assay duration (24 hr vs. 72 hr), or (3) metabolite interference (e.g., CYP450-mediated degradation).

- Resolution :

- Standardized Assays : Follow NIH guidelines for IC50 determination using MTT/WST-1 kits .

- Metabolic Stability Tests : Incubate compounds with liver microsomes to identify active/toxic metabolites .

Methodological Recommendations

- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.2 eq. HBTU) and drying times for intermediates .

- Quality Control : Use HPLC-UV (λ = 254 nm) with >98% purity thresholds for biological testing .

- Safety : Handle dihydrochloride salts in fume hoods due to HCl release during lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.